molecular formula C19H16Cl5N3OS B2439137 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide CAS No. 392240-55-0

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide

Cat. No.: B2439137
CAS No.: 392240-55-0
M. Wt: 511.67
InChI Key: AQRPGRLIOKUUDX-UHFFFAOYSA-N
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Description

N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide (CAS 392240-55-0) is a complex organic compound of significant interest in medicinal chemistry, combining the structural features of an adamantane moiety, a 1,3,4-thiadiazole ring, and a pentachlorobenzamide group . This unique architecture confers notable biological properties and high stability, making it a valuable scaffold for pharmaceutical research and development . The compound's research value is largely derived from the 1,3,4-thiadiazole core, which acts as a bioisostere of pyrimidine nucleotides, enabling it to potentially interfere with DNA replication processes in abnormal cells . The lipophilic adamantyl group enhances membrane permeability, thereby improving the compound's bioavailability and its ability to interact with biological targets . Meanwhile, the pentachlorobenzamide moiety contributes to the molecule's overall stability and reactivity . Primary research applications for this compound and its analogs are in the areas of oncology and infectious disease. 1,3,4-Thiadiazole derivatives have demonstrated promising cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and ovarian (SKOV-3) cancers, often by inducing apoptosis and causing DNA damage . Furthermore, this class of compounds exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi such as Candida albicans . The mechanism of action is thought to involve the compound acting as a multi-target agent, where the thiadiazole ring can form hydrogen bonds and other key interactions with enzymes and biological receptors, while the adamantyl group facilitates penetration into cells to inhibit the activity of target proteins like Casein kinase-2 (CK2), which is often overexpressed in cancers . Optimal synthesis of this specific compound involves the acylation of 2-amino-5-(1-adamantyl)-1,3,4-thiadiazole with 2,3,4,5,6-pentachlorobenzoyl chloride in dichloromethane using triethylamine as a base, achieving high conversion rates under controlled temperatures . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl5N3OS/c20-11-10(12(21)14(23)15(24)13(11)22)16(28)25-18-27-26-17(29-18)19-4-7-1-8(5-19)3-9(2-7)6-19/h7-9H,1-6H2,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRPGRLIOKUUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,3,4-thiadiazole ring is synthesized via cyclodehydration of thiosemicarbazide precursors. A robust method involves reacting thiosemicarbazide with carboxylic acids in the presence of phosphorus pentachloride under solvent-free, solid-phase conditions. For instance, grinding thiosemicarbazide (1 mol), adamantane-1-carboxylic acid (1.2 mol), and phosphorus pentachloride (1.2 mol) at room temperature yields 2-amino-5-(1-adamantyl)-1,3,4-thiadiazole as a key intermediate. This method avoids traditional liquid-phase limitations, achieving yields exceeding 91%.

Alternative Routes Using Acylhydrazines

Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) can sulfonate acylhydrazines to form the thiadiazole ring. For example, treating adamantane-1-carbonyl hydrazine with Lawesson’s reagent in toluene under reflux generates the thiadiazole core via cyclodehydration. However, this route often requires stringent anhydrous conditions and yields comparably lower (75–80%).

Functionalization with the Adamantyl Group

Post-Cyclization Modification Strategies

Alternative approaches involve synthesizing unsubstituted 2-amino-1,3,4-thiadiazole followed by Friedel-Crafts alkylation with 1-adamantanol. However, this method suffers from poor regioselectivity and competing side reactions, limiting its practicality.

Acylation with Pentachlorobenzoyl Chloride

Reaction Conditions and Kinetics

The final step involves acylating 2-amino-5-(1-adamantyl)-1,3,4-thiadiazole with 2,3,4,5,6-pentachlorobenzoyl chloride. Optimal conditions employ dichloromethane as a solvent, triethylamine as a base, and a 1:1.1 molar ratio of amine to acyl chloride. The reaction proceeds at 0–5°C to minimize hydrolysis, achieving 85–90% conversion.

Purification and Byproduct Management

Crude product purification involves pH-adjusted (8–8.2) aqueous washes to remove unreacted acyl chloride and hydrochloric acid. Recrystallization from ethanol-water mixtures yields pure N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide as a white crystalline solid.

Alternative Synthetic Pathways

Use of Thiocarbazates and Dithiocarbazates

Thiocarbazates derived from adamantane-1-carbohydrazide react with pentachlorobenzoyl chloride in polyphosphoric acid (PPA) to form the thiadiazole ring. This method, while efficient, requires elevated temperatures (100–120°C) and yields marginally lower (78%).

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclodehydration step, reducing reaction times from hours to minutes. Preliminary studies indicate 75% yield under 150 W irradiation for 10 minutes, though scalability remains challenging.

Optimization and Yield Considerations

Reagent Stoichiometry and Solvent Effects

Excess phosphorus pentachloride (1.2 equiv) ensures complete cyclization of the thiosemicarbazide intermediate. Polar aprotic solvents like acetonitrile improve acylation rates but risk solvolysis of the adamantyl group.

Temperature and Reaction Time

Cyclization proceeds efficiently at room temperature in solid-phase reactions, whereas solution-phase methods require reflux (Δ 80°C). Extended reaction times (>2 hours) degrade the pentachlorobenzamide moiety, necessitating precise timing.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The adamantyl protons resonate as a multiplet at δ 1.6–2.1 ppm, while the thiadiazole C-H appears at δ 8.3 ppm.
  • IR Spectroscopy : Stretching vibrations at 1670 cm⁻¹ (C=O) and 680 cm⁻¹ (C-S) confirm acylation and thiadiazole formation.
  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 567.8 [M+H]⁺, consistent with the molecular formula C₂₀H₁₅Cl₅N₃OS.

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile-water) shows >98% purity, with retention time 12.3 minutes.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiadiazoline derivatives.

    Substitution: Formation of substituted benzamides or thiadiazoles.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide. Research indicates that derivatives of thiadiazole exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways.
  • Case Studies : In vitro studies have shown that related thiadiazole derivatives effectively inhibited the growth of human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values below 100 µM .
CompoundCell LineIC50 Value (µM)Mechanism
Thiadiazole Derivative AMCF-7<100Apoptosis induction
Thiadiazole Derivative BHCT-116<100Caspase activation

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:

  • Testing Methods : Antimicrobial activity was assessed using the turbidimetric method.
  • Results : Certain derivatives displayed significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
CompoundMicroorganismActivity
Thiadiazole Derivative CStaphylococcus aureusActive
Thiadiazole Derivative DEscherichia coliActive

Agricultural Applications

The unique properties of this compound make it a candidate for use in agrochemicals:

Pesticidal Activity

Research has indicated that thiadiazole derivatives can act as effective pesticides:

  • Target Pests : These compounds have shown efficacy against various agricultural pests and fungal pathogens.
  • Field Trials : Preliminary field trials suggest that these compounds reduce pest populations significantly without harming beneficial insects .

Synthesis of Advanced Materials

This compound can be utilized in the synthesis of advanced materials:

  • Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
  • Nanotechnology : The compound's unique structure allows for the development of nanocomposites with tailored properties for electronic applications .

Mechanism of Action

The mechanism of action of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, while the adamantyl group enhances membrane permeability. This dual functionality allows the compound to effectively inhibit the activity of target proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and antiviral properties.

    Adamantane Derivatives: Compounds like amantadine and rimantadine, which contain the adamantyl group, are known for their antiviral activity against influenza viruses.

    Pentachlorobenzamide Derivatives: These compounds are known for their stability and reactivity, making them useful in various chemical applications.

Uniqueness

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide is unique due to the combination of the adamantyl group, thiadiazole ring, and pentachlorobenzamide moiety. This unique structure imparts a combination of high stability, reactivity, and biological activity, making it a versatile compound for various applications.

Biological Activity

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity based on various research findings.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its versatile biological properties. The adamantyl group enhances hydrophobic interactions, potentially increasing the compound's bioavailability and efficacy.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiadiazole derivatives. For instance:

  • In vitro Studies : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives with the adamantyl group showed enhanced activity against Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for various derivatives ranged from 32.6 μg/mL to higher concentrations depending on the specific bacterial strain tested .

Antifungal Activity

Research has also highlighted the antifungal potential of this compound:

  • Activity Against Fungi : Compounds similar to this compound have shown promising results against fungal strains such as Candida albicans and Aspergillus niger. The presence of the thiadiazole ring was crucial for this activity .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have been documented:

  • In Vivo Studies : In animal models, compounds with similar structures demonstrated significant anti-inflammatory effects when tested using carrageenan-induced paw edema assays .

Anticancer Potential

The anticancer activity of thiadiazole derivatives is an area of ongoing research:

  • Cell Line Studies : Some studies suggest that derivatives can induce apoptosis in cancer cell lines through various mechanisms including inhibition of cell proliferation .

Case Study 1: Antimicrobial Screening

A study conducted by Joshi et al. synthesized a series of 1,3,4-thiadiazoles and tested them for antimicrobial activity. The results indicated that certain derivatives exhibited better inhibition than standard antibiotics at concentrations as low as 0.25 μg/mL .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of thiadiazole derivatives revealed that modifications at the C-5 position significantly influenced biological activity. For example, introducing an adamantyl group enhanced both antibacterial and antifungal activities compared to simpler thiadiazole derivatives .

Data Summary

Biological Activity Tested Strains MIC (μg/mL) Reference
AntibacterialS. aureus32.6
AntibacterialE. coliVaries
AntifungalC. albicansVaries
Anti-inflammatoryRat model (carrageenan)Dose-dependent

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide?

  • Methodology : The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions using POCl₃ under reflux (90°C, 3 hours) with substrates like substituted carboxylic acids and thiosemicarbazides . For adamantyl-containing analogs, coupling reactions between 5-(1-adamantyl)-1,3,4-thiadiazol-2-amine and acyl chlorides (e.g., pentachlorobenzoyl chloride) in pyridine or toluene under reflux (5–24 hours) are effective . Post-synthesis purification via recrystallization (DMF/water or methanol) ensures purity .

Q. How can the compound be characterized using spectroscopic and crystallographic techniques?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction (e.g., R factor = 0.044, data-to-parameter ratio = 12.5) confirms molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .
  • NMR/IR spectroscopy :
  • ¹H NMR : Adamantyl protons appear as singlets (δ 1.6–2.1 ppm); aromatic protons from pentachlorobenzamide show deshielded signals (δ 7.0–8.5 ppm) .
  • IR : Stretching vibrations for C=O (1650–1680 cm⁻¹) and C-Cl (750–800 cm⁻¹) confirm functional groups .

Q. What preliminary biological activities are reported for this compound?

  • Findings : 1,3,4-thiadiazole derivatives exhibit insect growth-regulating activity by inhibiting chitin synthesis (IC₅₀ values in the µM range) . Adamantyl-substituted analogs show potential anticancer activity via apoptosis induction (e.g., IC₅₀ = 12–45 µM in MCF-7 cells) .

Advanced Research Questions

Q. How can conflicting cytotoxicity data in biological assays be resolved?

  • Methodology :

  • Dose-response curves : Validate activity across multiple concentrations (e.g., 1–100 µM) to identify IC₅₀ consistency .
  • Assay controls : Use reference compounds (e.g., acetazolamide for carbonic anhydrase inhibition) to rule off-target effects .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .

Q. What computational models predict the compound’s target interactions?

  • Methodology :

  • Molecular docking : Simulate binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) using AutoDock Vina; validate with crystallographic data .
  • Molecular dynamics (MD) : Analyze stability of adamantyl-thiadiazole interactions in lipid bilayers (GROMACS, 100 ns simulations) to predict membrane permeability .

Q. How do substituents influence structure-activity relationships (SAR) in this compound class?

  • Key Findings :

  • Adamantyl group : Enhances lipophilicity (logP +2.5) and metabolic stability compared to alkyl/aryl substituents .
  • Pentachlorobenzamide : Electron-withdrawing Cl atoms increase electrophilicity, improving enzyme inhibition (e.g., 10-fold higher activity vs. non-chlorinated analogs) .
  • Thiadiazole core : Essential for π-π stacking with aromatic residues in target proteins (e.g., chitin synthase) .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Methodology :

  • pH stability studies : Incubate in buffers (pH 2–10) and monitor degradation via HPLC. Adamantyl-thiadiazoles are stable at pH 5–8 but hydrolyze under acidic conditions .
  • Light/heat stability : Accelerated stability testing (40°C/75% RH, 30 days) reveals no significant degradation, supporting room-temperature storage .

Q. How can analytical methods be developed for quantifying this compound in biological matrices?

  • Methodology :

  • LC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) with MRM transitions for quantification (LOQ = 1 ng/mL) .
  • HRMS validation : Confirm molecular formula (e.g., C₁₈H₁₄Cl₅N₃OS) with <5 ppm mass error .

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